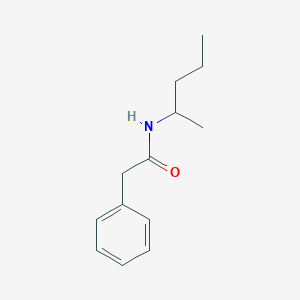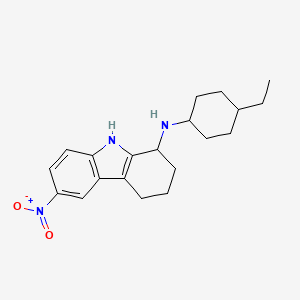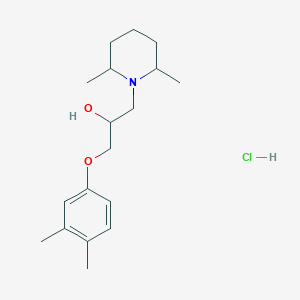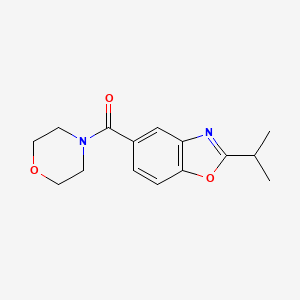![molecular formula C13H7BrF3N3O4 B4882662 (3-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4882662.png)
(3-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine, commonly known as BTF, is a chemical compound that has gained significant attention in the field of scientific research. BTF is a potent electrophilic reagent that has been used in various chemical reactions, including the synthesis of biologically active compounds.
作用機序
BTF is a potent electrophilic reagent that can react with various nucleophiles, including amines, thiols, and alcohols. BTF can form covalent bonds with these nucleophiles, leading to the formation of new compounds. BTF can also react with DNA and proteins, leading to DNA damage and protein modification. The mechanism of action of BTF is complex and depends on the specific reaction and target molecule.
Biochemical and Physiological Effects:
BTF has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. BTF has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of bacteria and fungi. BTF has also been shown to have neuroprotective effects and to modulate the immune system.
実験室実験の利点と制限
BTF has several advantages as a reagent in lab experiments, including its high reactivity, selectivity, and versatility. BTF can be used in various chemical reactions, and it can form covalent bonds with various nucleophiles. However, BTF also has some limitations, including its toxicity and potential for DNA damage. BTF should be handled with care, and appropriate safety measures should be taken.
将来の方向性
There are several future directions for the research on BTF. One direction is the development of new synthetic methods for BTF and its derivatives. Another direction is the exploration of the biological activity of BTF and its derivatives, particularly in the field of cancer research. BTF and its derivatives could also be used as probes for the study of biological processes, such as protein modification and DNA damage. Further research is needed to fully understand the potential of BTF in scientific research.
Conclusion:
In conclusion, BTF is a potent electrophilic reagent that has gained significant attention in the field of scientific research. BTF has been used in the synthesis of various biologically active compounds, and it has shown promise as an anti-cancer, anti-inflammatory, and anti-microbial agent. BTF has several advantages as a reagent in lab experiments, but it also has some limitations, including its toxicity and potential for DNA damage. Further research is needed to fully understand the potential of BTF in scientific research.
合成法
The synthesis of BTF involves the reaction of 3-bromophenylamine with 2,6-dinitro-4-(trifluoromethyl)benzenediazonium tetrafluoroborate. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium sulfite. The product is obtained in high yield and purity, and it can be further purified by recrystallization.
科学的研究の応用
BTF has been widely used in scientific research, particularly in the synthesis of biologically active compounds. BTF can be used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. BTF has been used in the synthesis of anti-cancer agents, anti-inflammatory agents, and anti-microbial agents, among others.
特性
IUPAC Name |
N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF3N3O4/c14-8-2-1-3-9(6-8)18-12-10(19(21)22)4-7(13(15,16)17)5-11(12)20(23)24/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZCWYOZQSLXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-nitro-8-[4-(2-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B4882583.png)
![methyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4882593.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4882611.png)


![{[(4-nitrophenyl)amino]methylene}malononitrile](/img/structure/B4882636.png)


![4-butoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4882666.png)
![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B4882669.png)
![2-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4882676.png)
![ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate](/img/structure/B4882679.png)
![2-(4-isopropylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4882689.png)
![methyl 4-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4882694.png)